2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a complex organic compound that features a unique structure combining a bromobenzyl group, a thioether linkage, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form 4-bromobenzyl derivatives.
Thioether Formation: The bromobenzyl intermediate is then reacted with thiol compounds under basic conditions to form the thioether linkage.
Imidazole Ring Construction: The thioether intermediate is further reacted with imidazole derivatives to construct the imidazole ring.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in metal coordination complexes .
Medicine
The presence of the bromobenzyl group and the imidazole ring can enhance its binding affinity to biological targets .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or disrupting metal-dependent processes . The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- **2-((4-bromobenzyl)oxy)benzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide stands out due to its unique combination of functional groups.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOJZPPXNUNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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